molecular formula C19H14FN3O2 B12011526 N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide

Cat. No.: B12011526
M. Wt: 335.3 g/mol
InChI Key: TYPLVHSLHBJSHG-CIAFOILYSA-N
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Description

N’-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a fluorophenyl group and a naphthalenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide typically involves the reaction of 4-fluorobenzaldehyde with N-naphthalen-1-yloxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: The major products are typically the corresponding carboxylic acids or ketones.

    Reduction: The major products are the corresponding amines or alcohols.

    Substitution: The major products depend on the nucleophile used but can include substituted fluorophenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific enzyme or biological target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide is unique due to its combination of a fluorophenyl group and a naphthalenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and materials science.

Properties

Molecular Formula

C19H14FN3O2

Molecular Weight

335.3 g/mol

IUPAC Name

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C19H14FN3O2/c20-15-10-8-13(9-11-15)12-21-23-19(25)18(24)22-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,22,24)(H,23,25)/b21-12+

InChI Key

TYPLVHSLHBJSHG-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

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